Cas no 156150-67-3 (3-Chloro-4-fluoroiodobenzene)
3-Chloro-4-fluoroiodobenzene Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-1-fluoro-4-iodobenzene
- 3-Chloro-4-fluoro-1-iodobenzene
- 1-CHLORO-2-FLUORO-5-IODOBENZENE
- 2-Chloro4-iodofluorobenzene
- 3-Chloro-4-fluoroiodobenzene
- 2-Chloro-4-iodo-1-fluorobenzene
- 4-Fluoro-3-chloroiodobenzene
- 3-Chloro-4-fluoroiodobenzene98%
- 3-Chloro-4-fluoroiodobenzene 98%
- 2-Chloro-1-fluoro-4-iodobenzene,99%
- Benzene, 2-chloro-1-fluoro-4-iodo-
- 1-fluoro-2-chloro-4-iodobenzene
- OMASDGWBVAVFQZ-UHFFFAOYSA-N
- 2-chloro-1-fluoro-4-iodo-benzene
- PubChem3433
- 2-chloro-4-iodofluorobenzene
- 3-chlor
- SY061583
- A809717
- DTXSID00369184
- 3-Chloro-4-fluoroiodobenzene, 98%
- CS-W014080
- 156150-67-3
- FT-0615393
- 2-chloro-1-fluoro -4-iodobenzene
- PS-10246
- SCHEMBL80311
- EN300-97494
- AM86660
- AKOS009156592
- MFCD00042210
- 4-Iodo-2-chloro-1-fluorobenzene; 2-Chloro-1-fluoro-4-iodobenzene; 2-Chloro-4-iodo-1-fluorobenzene
- 2-Chloro-1-fluoro-4-iodobenzene;2-Chloro-4-fluoroiodobenzene
- DB-015407
-
- MDL: MFCD00042210
- Inchi: 1S/C6H3ClFI/c7-5-3-4(9)1-2-6(5)8/h1-3H
- InChI Key: OMASDGWBVAVFQZ-UHFFFAOYSA-N
- SMILES: IC1=CC=C(C(=C1)Cl)F
Computed Properties
- Exact Mass: 255.89500
- Monoisotopic Mass: 255.895
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 99.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.3
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: liquid
- Density: 2.008 g/mL at 25 °C(lit.)
- Boiling Point: 94-95 °C/15 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:230°F
Degrees Celsius:110°C - Refractive Index: n20/D 1.604(lit.)
- Solubility: Insuluble (8.7E-3 g/L) (25 ºC),
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 0.00000
- LogP: 3.08370
- Solubility: Not determined
- Sensitiveness: Light Sensitive
3-Chloro-4-fluoroiodobenzene Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305 + P351 + P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
- Safety Term:S26-36-37/39
3-Chloro-4-fluoroiodobenzene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
3-Chloro-4-fluoroiodobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A133752-5g |
2-Chloro-1-fluoro-4-iodobenzene |
156150-67-3 | 98% | 5g |
$6.0 | 2024-04-23 | |
| Ambeed | A133752-10g |
2-Chloro-1-fluoro-4-iodobenzene |
156150-67-3 | 98% | 10g |
$10.0 | 2024-04-23 | |
| Ambeed | A133752-25g |
2-Chloro-1-fluoro-4-iodobenzene |
156150-67-3 | 98% | 25g |
$24.0 | 2024-04-23 | |
| Ambeed | A133752-100g |
2-Chloro-1-fluoro-4-iodobenzene |
156150-67-3 | 98% | 100g |
$58.0 | 2024-04-23 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | W132261-100g |
3-Chloro-4-fluoroiodobenzene |
156150-67-3 | 98% | 100g |
¥604.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | W132261-25g |
3-Chloro-4-fluoroiodobenzene |
156150-67-3 | 98% | 25g |
¥161.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | W132261-5g |
3-Chloro-4-fluoroiodobenzene |
156150-67-3 | 98% | 5g |
¥44.90 | 2023-08-31 | |
| BAI LING WEI Technology Co., Ltd. | 585324-25G |
3-Chloro-4-fluoroiodobenzene, 98% |
156150-67-3 | 98% | 25G |
¥ 195 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 585324-100G |
3-Chloro-4-fluoroiodobenzene, 98% |
156150-67-3 | 98% | 100G |
¥ 707 | 2022-04-26 | |
| TRC | C989173-250mg |
3-Chloro-4-fluoroiodobenzene |
156150-67-3 | 250mg |
$ 58.00 | 2023-09-08 |
3-Chloro-4-fluoroiodobenzene Suppliers
3-Chloro-4-fluoroiodobenzene Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 3-Chloro-4-fluoroiodobenzene
Professional Introduction to 3-Chloro-4-fluoroiodobenzene (CAS No. 156150-67-3)
3-Chloro-4-fluoroiodobenzene is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With the CAS number 156150-67-3, this compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique structural features, characterized by the presence of both chloro and fluoro substituents on a benzene ring, make it an attractive building block for the development of novel therapeutic agents.
The< strong>3-Chloro-4-fluoroiodobenzene molecule exhibits a high degree of reactivity due to the electron-withdrawing nature of the chloro and fluoro groups. This reactivity is particularly useful in cross-coupling reactions, which are fundamental to modern drug discovery. For instance, the iodine atom can be readily displaced by various nucleophiles through palladium-catalyzed reactions, enabling the construction of complex molecular architectures. Such transformations have been widely employed in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals.
In recent years, there has been a surge in research focusing on the development of small-molecule inhibitors targeting specific biological pathways. The< strong>3-Chloro-4-fluoroiodobenzene compound has been utilized in several studies aimed at identifying novel scaffolds for drug candidates. One notable area of interest is its application in the synthesis of kinase inhibitors, which play a critical role in treating cancers and inflammatory diseases. The ability to modify the benzene core through selective functionalization allows for fine-tuning of physicochemical properties such as solubility and metabolic stability, which are essential for drug efficacy.
The< strong>CAS No. 156150-67-3 identifier ensures unambiguous characterization and tracking of this compound throughout its lifecycle, from laboratory synthesis to industrial-scale production. This level of specificity is vital for regulatory compliance and quality control in pharmaceutical manufacturing. Furthermore, advances in computational chemistry have enabled researchers to predict the behavior of< strong>3-Chloro-4-fluoroiodobenzene in various reaction conditions, thereby optimizing synthetic routes and minimizing unwanted byproducts.
Recent studies have also highlighted the potential of< strong>3-Chloro-4-fluoroiodobenzene in materials science applications beyond pharmaceuticals. Its ability to participate in polymerization reactions and form coordination complexes with metal ions has opened new avenues for developing functional materials with tailored properties. For example, researchers have explored its use in creating luminescent materials and catalysts that could revolutionize fields such as optoelectronics and green chemistry.
The integration of machine learning techniques into drug discovery has further enhanced the utility of< strong>3-Chloro-4-fluoroiodobenzene. By leveraging large datasets and predictive models, scientists can accelerate the identification of promising derivatives with enhanced biological activity. This interdisciplinary approach combines traditional synthetic organic chemistry with cutting-edge data analysis, leading to more efficient development pipelines.
In conclusion, 3-Chloro-4-fluoroiodobenzene (CAS No. 156150-67-3) represents a versatile and indispensable tool in modern chemical research. Its unique structural attributes and reactivity make it invaluable for constructing complex molecules with therapeutic potential. As research continues to evolve, this compound will undoubtedly play a pivotal role in shaping the future of pharmaceutical innovation and material science applications.
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